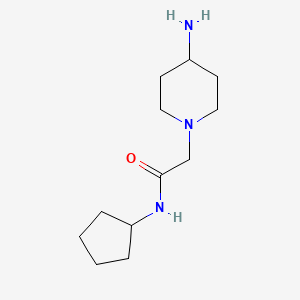![molecular formula C17H16N2O2S2 B4854857 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4854857.png)
2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone
Descripción general
Descripción
2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone, also known as ETKQ, is a small molecule drug that has shown potential in various scientific research applications. This compound is a quinazolinone derivative that has a thioether group and a ketone group attached to it. ETKQ has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone involves the inhibition of the Akt/mTOR signaling pathway. Akt is a serine/threonine kinase that is involved in various cellular processes, such as cell proliferation, survival, and metabolism. mTOR is a protein kinase that is downstream of Akt and regulates protein synthesis and cell growth. 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone inhibits the activation of Akt and mTOR, which leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. In cancer cells, 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone inhibits cell proliferation and induces apoptosis, which is programmed cell death. 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone also inhibits the migration and invasion of cancer cells, which are involved in metastasis, the spread of cancer to other parts of the body. In Alzheimer's disease, 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone inhibits the aggregation of amyloid-β peptide, which is involved in the formation of amyloid plaques, a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized using different methods. It has shown potential in various scientific research applications, such as cancer research and Alzheimer's disease research. However, 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone also has some limitations. It has not been studied extensively in vivo, and its pharmacokinetics and toxicity profile are not well understood. Further studies are needed to determine the optimal dose and administration route of 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone.
Direcciones Futuras
2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone has several future directions for scientific research. One of the directions is to study its pharmacokinetics and toxicity profile in vivo. This will help to determine the safety and efficacy of 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone as a potential drug candidate. Another direction is to study its potential in other scientific research applications, such as neurodegenerative diseases and infectious diseases. 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone can also be modified to improve its potency and selectivity towards different targets. Overall, 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone has shown promising results in various scientific research applications, and further studies are needed to fully understand its potential.
Aplicaciones Científicas De Investigación
2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone has been studied for its potential in various scientific research applications. One of the applications is in the field of cancer research. 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone has been shown to inhibit the growth of different cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action of 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone has also been studied for its potential in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-β peptide, which is involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[2-(5-ethylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-11-8-9-15(23-11)14(20)10-22-17-18-13-7-5-4-6-12(13)16(21)19(17)2/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKBEEBZKLVVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4854778.png)
![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid](/img/structure/B4854786.png)


![3-allyl-5-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4854800.png)

![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4854808.png)


![1-(1-ethyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4854846.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4854854.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4854860.png)